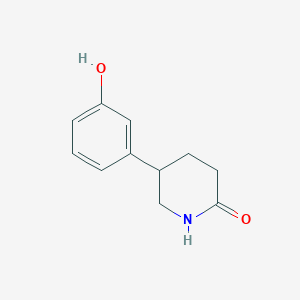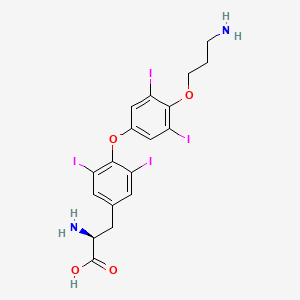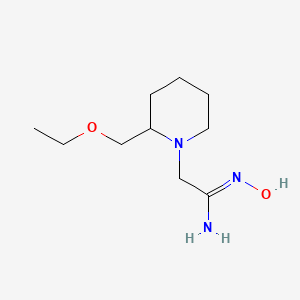![molecular formula C31H26N4O2 B13432498 4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13432498.png)
4'-((1,2',7'-Trimethyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid is a complex organic compound featuring a biphenyl core with a carboxylic acid functional group and a bibenzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid typically involves multi-step organic reactions. The process begins with the formation of the bibenzoimidazole core, followed by the introduction of the biphenyl moiety and the carboxylic acid group. Common reagents used in these reactions include aromatic amines, aldehydes, and carboxylic acids, under conditions such as reflux and catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or alkyl groups.
Scientific Research Applications
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4,7-Trimethylindan: Shares a similar trimethyl-substituted aromatic structure.
1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene: Another complex aromatic compound with multiple methyl groups.
Uniqueness
4’-((1,2’,7’-Trimethyl-1H,3’H-[2,5’-bibenzo[d]imidazol]-3’-yl)methyl)-[1,1’-biphenyl]-2-carboxylic Acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H26N4O2 |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-[4-[[2,4-dimethyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H26N4O2/c1-19-16-23(30-33-26-10-6-7-11-27(26)34(30)3)17-28-29(19)32-20(2)35(28)18-21-12-14-22(15-13-21)24-8-4-5-9-25(24)31(36)37/h4-17H,18H2,1-3H3,(H,36,37) |
InChI Key |
WNRJQHLIWMEJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C)C5=NC6=CC=CC=C6N5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



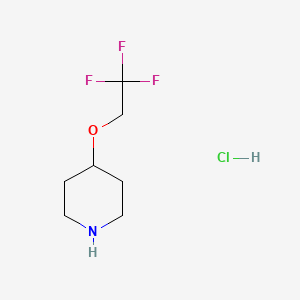
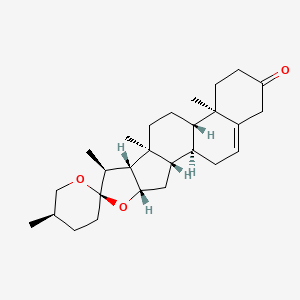

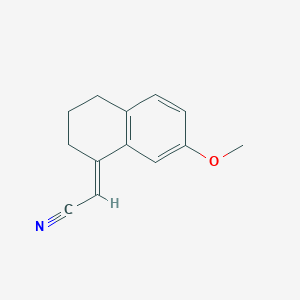
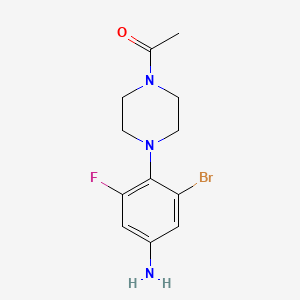
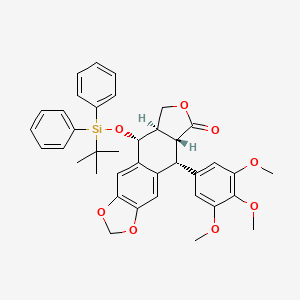
![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
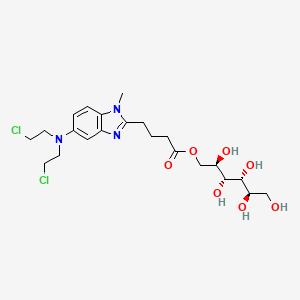
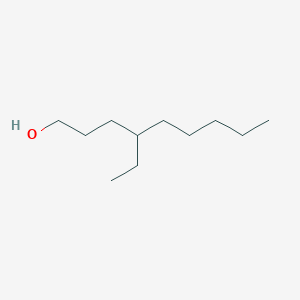
![(8S,9S,10R,11R,13S,14S,17R)-17-(2,2-diiodoacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13432480.png)
